molecular formula C17H23NO3 B010640 3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate CAS No. 102571-08-4

3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate

Cat. No. B010640
M. Wt: 289.4 g/mol
InChI Key: KJMFZERFLLUDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate, commonly known as QNB, is a potent anticholinergic agent that has been widely used in scientific research. QNB is a synthetic compound that belongs to the class of tropane alkaloids. It is a competitive antagonist of acetylcholine at muscarinic receptors, which are involved in various physiological processes such as neurotransmission, smooth muscle contraction, and glandular secretion.

Mechanism Of Action

QNB acts as a competitive antagonist of acetylcholine at muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems. They are involved in various physiological processes such as neurotransmission, smooth muscle contraction, and glandular secretion. By blocking muscarinic receptors, QNB inhibits the effects of acetylcholine and disrupts normal physiological processes.

Biochemical And Physiological Effects

QNB has several biochemical and physiological effects, including inhibition of smooth muscle contraction, decreased glandular secretion, and inhibition of neurotransmission. It also has antispasmodic and antidiarrheal effects, which are useful in the treatment of gastrointestinal disorders. QNB has been shown to increase heart rate and blood pressure, which are mediated by the sympathetic nervous system.

Advantages And Limitations For Lab Experiments

QNB has several advantages as a pharmacological tool in scientific research. It is a highly potent and selective antagonist of muscarinic receptors, which makes it useful for studying the function of these receptors. It has a long duration of action, which allows for sustained inhibition of muscarinic receptors. However, QNB also has some limitations. It is highly toxic and can cause severe adverse effects at high doses. It is also difficult to administer in vivo, which limits its use in animal studies.

Future Directions

The use of QNB in scientific research is likely to continue in the future. One area of research that is of particular interest is the role of muscarinic receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. QNB has been used in studies related to these disorders, and further research may provide insights into the underlying mechanisms and potential therapeutic targets. Additionally, the development of new compounds that target muscarinic receptors may lead to the discovery of more effective treatments for these disorders.

Synthesis Methods

QNB can be synthesized through a multistep process starting from tropinone, which is a naturally occurring alkaloid. The synthesis involves several chemical reactions, including reduction, alkylation, and esterification. The final product is obtained as a white crystalline powder, which is highly soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

QNB has been extensively used in scientific research to study the role of muscarinic receptors in various physiological and pathological conditions. It is commonly used as a pharmacological tool to block muscarinic receptors and investigate their function. QNB has been used in studies related to Alzheimer's disease, Parkinson's disease, schizophrenia, and other neurological disorders.

properties

CAS RN

102571-08-4

Product Name

3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-(cyclopenten-1-yl)-2-hydroxypent-3-ynoate

InChI

InChI=1S/C17H23NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h5,13,15,20H,3-4,6-8,10-12H2,1H3

InChI Key

KJMFZERFLLUDPD-UHFFFAOYSA-N

SMILES

CC#CC(C1=CCCC1)(C(=O)OC2CN3CCC2CC3)O

Canonical SMILES

CC#CC(C1=CCCC1)(C(=O)OC2CN3CCC2CC3)O

synonyms

1-Cyclopenteneglycolic acid, alpha-(1-propynyl)-, 3-quinuclidinyl este r

Origin of Product

United States

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